Sipatrigine (BW619C89) is a substituted pyrimidine derivative of the anticonvulsant drug lamotrigine. [] It is classified as a sodium and calcium channel inhibitor and has demonstrated neuroprotective properties in animal models. [] Sipatrigine is primarily investigated for its potential in treating neurological disorders like stroke and ischemia. [, , ]
The molecular structure of Sipatrigine has been determined using X-ray crystallography. [] This technique reveals the three-dimensional arrangement of atoms within the molecule, providing insights into its interactions with biological targets. Further analysis of its structure can help understand its binding affinity and selectivity for specific ion channels.
Sipatrigine primarily acts by blocking voltage-gated sodium (Nav) and calcium (Cav) channels in neurons. [, ] It exhibits use- and voltage-dependent inhibition, preferentially blocking channels in the inactivated state. [, ] This selectivity arises from Sipatrigine's higher affinity for the inactivated state of these channels. [, ] It binds to a site within the channel pore, accessible from the intracellular environment, thought to be similar to the local anesthetic binding site. [, ]
Sipatrigine's inhibition of Nav channels reduces neuronal excitability by decreasing sodium influx, thereby reducing glutamate release and subsequent excitotoxicity. [, , ] This mechanism contributes to its neuroprotective effects in ischemic conditions. [, , ]
Beyond Nav channels, Sipatrigine also inhibits several Cav channel subtypes, including L, N, P/Q, R, and T-types. [, , ] This broader Cav channel inhibition further contributes to its neuroprotective effects by reducing calcium influx and downstream excitotoxic pathways. []
Interestingly, Sipatrigine demonstrates a greater inhibitory effect on the persistent sodium current compared to the fast-inactivating current. [] This property distinguishes it from other antiepileptic drugs like phenytoin and valproic acid, suggesting a unique therapeutic potential for Sipatrigine in conditions where persistent sodium currents play a significant role. []
Furthermore, Sipatrigine exhibits inhibitory action on two-pore domain potassium (K2P) channels TREK-1, TREK-2, and TRAAK. [, , ] This action is believed to contribute to its potential antidepressant and analgesic effects. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: